Product packaging for 2-Chloro-4'-nitrobenzophenone(Cat. No.:CAS No. 77778-73-5)

2-Chloro-4'-nitrobenzophenone

Cat. No.: B1607160
CAS No.: 77778-73-5
M. Wt: 261.66 g/mol
InChI Key: HQHOYTXNCOKBNE-UHFFFAOYSA-N
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Description

Overview of Benzophenone (B1666685) Derivatives in Advanced Organic Synthesis

Benzophenone derivatives are widely utilized as building blocks in advanced organic synthesis. wikipedia.org Their core structure provides a robust scaffold that can be readily modified, making them valuable intermediates in the creation of more complex molecules. jingyepharma.com The carbonyl group of benzophenone can participate in various reactions, including reductions, oxidations, and additions, while the aromatic rings can undergo electrophilic and nucleophilic substitution reactions. wikipedia.orgsmolecule.com This reactivity allows for the construction of a wide range of molecular architectures with applications in pharmaceuticals, materials science, and photochemistry. jingyepharma.comnih.govmdpi.com For instance, benzophenone derivatives are integral to the synthesis of certain drugs and are used as photoinitiators in polymerization processes. jingyepharma.comsmolecule.com

Significance of Halogen and Nitro Substituents in Aromatic Systems

The presence of halogen and nitro groups on an aromatic ring significantly influences its chemical behavior. Halogens, such as chlorine, are deactivating groups, meaning they reduce the rate of electrophilic aromatic substitution compared to unsubstituted benzene. masterorganicchemistry.com This is due to their inductive electron-withdrawing effect. wikipedia.org However, they are also ortho-, para-directing, meaning they direct incoming electrophiles to the positions adjacent and opposite to their point of attachment. wikipedia.org

The nitro group (NO₂) is a strong electron-withdrawing group, both inductively and through resonance. masterorganicchemistry.com This makes the aromatic ring significantly less reactive towards electrophiles and directs incoming substituents to the meta position. lkouniv.ac.in The strong deactivating nature of the nitro group is a key feature in the chemistry of nitroaromatic compounds. lkouniv.ac.in Furthermore, the nitro group itself can undergo various chemical transformations, most notably reduction to an amino group (NH₂), which is a powerful activating group and a versatile synthetic handle. smolecule.commsu.edu

Contextualizing 2-Chloro-4'-nitrobenzophenone within Related Benzophenone Scaffolds

This compound, with the chemical formula C₁₃H₈ClNO₃, belongs to the family of substituted benzophenones. nih.gov Its structure features a chlorine atom at the 2-position of one phenyl ring and a nitro group at the 4'-position of the other phenyl ring. This specific substitution pattern distinguishes it from other related benzophenone derivatives and imparts a unique combination of electronic and steric properties.

Table 1: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound77778-73-5 nih.govC₁₃H₈ClNO₃ nih.gov261.66 nih.govNot specified
4-Chloro-4'-nitrobenzophenone7497-60-1 smolecule.comC₁₃H₈ClNO₃ smolecule.com261.67 100-101 smolecule.com
2,4'-Dichloro-4-nitrobenzophenoneNot specifiedC₁₃H₇Cl₂NO₃Not specified117-117.5 prepchem.com
4-Nitrobenzophenone1144-74-7 chemicalbook.comC₁₃H₉NO₃ chemicalbook.com227.22 136-138 chemicalbook.com
2-Amino-2'-chloro-5-nitrobenzophenone (B24416)2011-66-7 C₁₃H₉ClN₂O₃ 276.68 115-120

This table is based on available data and may not be exhaustive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8ClNO3 B1607160 2-Chloro-4'-nitrobenzophenone CAS No. 77778-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorophenyl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHOYTXNCOKBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356609
Record name 2-CHLORO-4'-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77778-73-5
Record name 2-CHLORO-4'-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Benzophenone (B1666685) Core Synthesis

The formation of the central ketone linkage in benzophenones can be achieved through several methodologies, with Friedel-Crafts acylation being the most prominent. However, alternative methods provide valuable routes, particularly when dealing with sensitive or deactivated substrates.

Friedel-Crafts Acylation Strategies for Substituted Benzophenones

The Friedel-Crafts acylation is a classic and widely used method for synthesizing aryl ketones, including benzophenone and its derivatives. iitk.ac.invedantu.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). iitk.ac.invedantu.com The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion that is then attacked by the aromatic ring. vedantu.com

For the synthesis of substituted benzophenones, the choice of starting materials and reaction conditions is crucial for achieving the desired regioselectivity. For instance, the reaction of toluene (B28343) with benzoyl chloride in the presence of FeCl₃ yields benzophenone. iitk.ac.in The synthesis of 2-amino-2'-chloro-5-nitrobenzophenone (B24416), a precursor to the benzodiazepine (B76468) clonazepam, is achieved via a Friedel-Crafts acylation between p-nitroaniline and o-chlorobenzoyl chloride, catalyzed by a Lewis acid like AlCl₃. To minimize side reactions, this process is conducted under anhydrous conditions in a non-polar solvent at low temperatures (0–5°C).

Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems. For example, ionic liquids such as BmimCl–FeCl₃ have been shown to act as both a catalyst and a solvent, demonstrating higher catalytic activity than conventional organic solvents in some cases. researchgate.net Another innovative approach utilizes graphite (B72142) in the presence of FeCl₃, which allows for milder reaction conditions and provides high yields of benzophenone products with minimal toxic waste. google.com This method is particularly advantageous as it offers an alternative to the use of acid chloride reagents. google.com Furthermore, trifluoromethanesulfonic acid (TfOH) has emerged as a powerful catalyst and solvent for Friedel-Crafts acylations, enabling the direct C-acylation of aromatic compounds with carboxylic acids or anhydrides under mild conditions. mdpi.com

Table 1: Comparison of Catalytic Systems in Friedel-Crafts Acylation for Benzophenone Synthesis

Catalyst SystemAdvantagesDisadvantages
AlCl₃/FeCl₃ Readily available, well-establishedRequires stoichiometric amounts, generates hazardous waste
Ionic Liquids (e.g., BmimCl–FeCl₃) Dual catalyst-solvent, potentially recyclableCan be expensive, stability can be an issue
Graphite/FeCl₃ Mild conditions, low catalyst loading, minimal wasteLimited substrate scope in some cases
Trifluoromethanesulfonic Acid (TfOH) Acts as both catalyst and solvent, high efficiencyCorrosive, requires careful handling

Alternative Acylation and Coupling Reactions

While Friedel-Crafts acylation remains a primary method, several alternative strategies have been developed for the synthesis of the benzophenone core. These methods can offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions.

One notable alternative involves the use of Grignard reagents. For example, benzoic acid can be prepared by reacting a Grignard reagent, formed from bromobenzene (B47551) and magnesium, with carbon dioxide. stackexchange.com This benzoic acid can then be converted to its acid chloride and used in a subsequent Friedel-Crafts reaction to produce benzophenone. stackexchange.com

Another approach is the visible-light-induced dual catalysis for direct benzylic C-H acylation. nih.gov This method employs a benzophenone-derived photosensitizer in combination with a nickel catalyst to acylate benzylic positions of compounds like toluene using acid chlorides or anhydrides, providing a valuable alternative to traditional late-transition-metal-catalyzed C-H acylation reactions. nih.gov

Furthermore, processes have been developed that utilize compounds of formula II where Q is CX₃ to prepare benzophenone derivatives, offering an alternative to the use of an acid chloride reagent for an effective acylation procedure. google.com This method is noted for its mild reaction conditions, low catalyst loading, and high purity of the resulting benzophenone products with minimal toxic waste. google.com

The synthesis of fluorine-containing prenylated benzophenones has been achieved through a route where Friedel-Crafts acylation and electrophilic aromatic substitution are key steps. tandfonline.com This highlights the adaptability of acylation strategies for creating complex benzophenone structures.

Regioselective Introduction of Chloro and Nitro Moieties

The precise placement of substituents on the benzophenone scaffold is critical for defining the final compound's properties and reactivity. The synthesis of 2-Chloro-4'-nitrobenzophenone requires careful control over halogenation and nitration reactions.

Directed Halogenation Techniques for Aromatic Systems

The introduction of a chlorine atom onto an aromatic ring can be achieved through various methods. For the synthesis of chlorinated benzophenones, direct chlorination of the benzophenone core is a possible route. A recently developed light-promoted aromatic denitrative chlorination offers a novel approach where a nitro group can be replaced by a chlorine atom under visible-light irradiation. escholarship.org This method is practical for a wide range of unactivated nitroarenes and is not sensitive to air or moisture. escholarship.org

In a more traditional synthetic sequence, the chlorine atom can be introduced at an earlier stage. For instance, the synthesis of 2,4'-dichloro-4-nitrobenzophenone can be achieved by using a chlorobenzene (B131634) solution of 2-chloro-4-nitrobenzoic acid in a Friedel-Crafts reaction. prepchem.com Similarly, the synthesis of 2-amino-2'-chloro-5-nitrobenzophenone involves the use of o-chlorobenzoyl chloride as a starting material.

Controlled Nitration Procedures for Nitroaromatic Compounds

The introduction of a nitro group onto the benzophenone structure is typically achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The regioselectivity of this reaction is highly dependent on the existing substituents on the aromatic rings and the reaction conditions.

For example, the nitration of 4-methylbenzophenone (B132839) can yield 4-methyl-4'-nitrobenzophenone. Precise control of the reaction temperature (e.g., <5°C) is crucial to minimize the formation of ortho-substituted byproducts. The presence of deactivating groups like a methoxy (B1213986) group can direct the nitration to the meta position, while less deactivating groups like a methyl group allow for para nitration.

The nitration of benzophenone itself can lead to a mixture of dinitrobenzophenone isomers. google.com However, by carefully controlling the reaction conditions, it is possible to obtain a product mixture that is predominantly the m,m'-dinitrobenzophenone isomer, while significantly reducing the formation of ortho-nitro substituted isomers. google.com

A novel and mild nitrating reagent based on N-nitrosaccharin has been developed, which acts as a controllable source of the nitronium ion. nih.gov This reagent allows for the nitration of arenes and heteroarenes with exceptional functional group tolerance, proceeding smoothly without hydrolyzing ester or ketone moieties. nih.gov

Multi-step Retrosynthetic Analyses for this compound and Analogues

Retrosynthetic analysis is a powerful tool for devising a synthetic plan for a target molecule by mentally breaking it down into simpler, commercially available starting materials. scripps.edu For a molecule like this compound, the analysis would identify the key bond disconnections.

A primary disconnection would be the carbonyl carbon-aryl bond, suggesting a Friedel-Crafts acylation as the final key bond-forming step. This leads to two possible synthetic routes:

Route A: Acylation of Chlorobenzene

Retron: this compound

Disconnection: Bond between the carbonyl carbon and the chlorinated ring.

Synthons: A 4-nitrobenzoyl cation and a chlorobenzene nucleophile.

Synthetic Equivalents: 4-Nitrobenzoyl chloride and chlorobenzene. The reaction would be a Friedel-Crafts acylation.

Route B: Acylation of Nitrobenzene (B124822)

Retron: this compound

Disconnection: Bond between the carbonyl carbon and the nitrated ring.

Synthons: A 2-chlorobenzoyl cation and a nitrobenzene nucleophile.

Synthetic Equivalents: 2-Chlorobenzoyl chloride and nitrobenzene. This route is less favorable due to the strong deactivating nature of the nitro group on nitrobenzene, which would make the Friedel-Crafts acylation difficult.

Therefore, Route A is the more plausible synthetic strategy. The synthesis would begin with the nitration of a suitable starting material to obtain 4-nitrobenzoic acid, which is then converted to 4-nitrobenzoyl chloride. This acyl chloride would then be reacted with chlorobenzene in a Friedel-Crafts acylation to yield the target molecule, this compound.

This type of analysis can be extended to analogues. For instance, the synthesis of 2,4'-dichloro-4-nitrobenzophenone involves the Friedel-Crafts acylation of chlorobenzene with 2-chloro-4-nitrobenzoyl chloride. prepchem.com Similarly, the synthesis of 2-amino-2'-chloro-5-nitrobenzophenone utilizes the acylation of p-nitroaniline with o-chlorobenzoyl chloride. These examples demonstrate how retrosynthetic thinking allows for the logical construction of complex substituted benzophenones by identifying the most strategic bond disconnections and corresponding synthetic operations.

Derivatization and Functional Group Interconversions

The functional groups of this compound—the nitro group, the chloro substituent, and the aromatic rings—are all sites for potential chemical modification. These transformations are key to synthesizing a range of derivatives with applications in pharmaceuticals and materials science.

Reduction Reactions of Nitro Groups to Amines

The reduction of the nitro group on the 4'-position of the benzophenone is a fundamental transformation, yielding 2-Chloro-4'-aminobenzophenone. This amine is a valuable precursor for more complex molecules. The presence of a halogen requires careful selection of the reducing agent to achieve chemoselectivity, avoiding the undesired removal of the chlorine atom (hydrodehalogenation). ccspublishing.org.cnresearchgate.net

A variety of methods can be employed for this selective reduction:

Catalytic Hydrogenation: This is a widely used industrial method. google.com Catalysts such as palladium-on-carbon (Pd/C), Raney nickel, or platinum oxide are effective in a non-reactive solvent like ethanol (B145695) or tetrahydrofuran. google.com The key is to control reaction conditions (temperature, pressure, and catalyst choice) to favor nitro group reduction over C-Cl bond cleavage. researchgate.net For instance, ruthenium-based catalysts have shown high chemoselectivity in the hydrogenation of halogenated nitroarenes. rsc.org Non-noble metal catalysts, such as those based on nickel or iron, are also being developed as cost-effective and sustainable alternatives. rsc.orgacs.orgnih.gov

Metal-Based Reductants: Classic chemical reduction methods using metals in acidic media are also effective. google.com Reagents like iron powder with hydrochloric or acetic acid can selectively reduce the nitro group. smolecule.com Other systems include tin or zinc in the presence of a mineral acid. google.com An iron/calcium chloride system has been noted for its efficiency in the presence of sensitive functional groups like halogens.

Transfer Hydrogenation: This method uses a hydrogen donor molecule in the presence of a catalyst. Hydrazine hydrate (B1144303) with a Pd/C catalyst is a highly efficient and selective system for reducing halogenated nitroarenes. tcichemicals.com This approach is often praised for being environmentally friendly, especially when conducted in a water-ethanol solvent system. tcichemicals.com

Table 1: Selected Methods for the Reduction of this compound
Reagent/CatalystHydrogen SourceConditionsKey FeaturesReference
Pd/C, PtO₂, or Raney NiH₂ gasEthanol or THF solvent, controlled temperature and pressureClassic catalytic hydrogenation; condition control is crucial for selectivity. google.com
Iron (Fe) powderAcid (e.g., HCl, Acetic Acid)Protic solventCost-effective and widely used Béchamp reduction. smolecule.com
Pd/CHydrazine hydrate (N₂H₄·H₂O)Methanol (B129727), 80°CHighly efficient and selective transfer hydrogenation for halogenated nitroarenes. tcichemicals.com
Iron(II) Phthalocyanine / FeSO₄Hydrazine hydrateH₂O-EtOH solvent systemEco-friendly method with high chemo- and regioselectivity. tcichemicals.com
Sodium Hydrosulfite (Na₂S₂O₄)WaterAqueous solutionA suitable method for chemical reduction. google.com

Nucleophilic Aromatic Substitution Pathways

The chlorine atom on the this compound molecule is susceptible to nucleophilic aromatic substitution (SNA_r). The reactivity of the aryl halide is significantly enhanced because the chloro group is in the ortho position relative to the strongly electron-withdrawing carbonyl group. pressbooks.pubncrdsip.com This activation facilitates the attack of a nucleophile on the carbon atom bearing the chlorine.

The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com

Addition Step: A nucleophile attacks the electrophilic carbon attached to the chlorine, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost. masterorganicchemistry.com The stability of this intermediate is the key to the reaction's feasibility and is enhanced by the ortho-carbonyl group.

Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. pressbooks.pub

A variety of nucleophiles can be used to displace the chloride, leading to a diverse range of derivatives. For instance, nucleophiles like methoxide (B1231860) (CH₃O⁻), hydroxide (B78521) (OH⁻), or various amines (RNH₂) can be employed. ncrdsip.com The strength of the nucleophile is a critical factor influencing the reaction rate. bits-pilani.ac.in

Table 2: Potential Nucleophilic Aromatic Substitution Reactions
NucleophileReagent ExampleProductSignificance
HydroxideSodium Hydroxide (NaOH)2-Hydroxy-4'-nitrobenzophenoneIntroduction of a hydroxyl group, a precursor for ethers and esters.
AlkoxideSodium Methoxide (NaOCH₃)2-Methoxy-4'-nitrobenzophenoneFormation of an ether linkage.
AmineAmmonia (NH₃) or Primary/Secondary Amines (RNH₂/R₂NH)2-Amino-4'-nitrobenzophenone or N-substituted derivativesSynthesis of substituted anilines, important in medicinal chemistry.
ThiolateSodium Thiophenolate (NaSPh)2-(Phenylthio)-4'-nitrobenzophenoneFormation of a thioether bond.

Oxidative Transformations of Aromatic Substituents

The oxidative transformation of this compound is less common than reduction or substitution due to the presence of electron-withdrawing groups that deactivate the aromatic rings to electrophilic attack, which is often a key step in oxidation. However, specific oxidative reactions can occur, primarily involving the aromatic rings under certain conditions.

One potential transformation is aromatic hydroxylation. Studies on the metabolism of similar compounds, such as 4-chlorobenzophenone, show that they can undergo such transformations in biological systems. chemicalbook.com This suggests that under specific chemical conditions, for example, using powerful oxidizing agents or metal-catalyzed systems, a hydroxyl group could be introduced onto one of the aromatic rings. acs.org The position of hydroxylation would be directed by the existing substituents.

Another theoretical oxidative reaction is the further nitration of the molecule using a strong nitrating mixture (e.g., concentrated nitric and sulfuric acids), though this would introduce another deactivating group onto an already electron-poor system. smolecule.com The oxidation of the benzophenone itself to other products, such as cleaving the rings, would require extremely harsh conditions and is not typically a synthetically useful transformation. The most relevant oxidative processes are often those involved in the synthesis of the benzophenone, such as the oxidation of the corresponding secondary alcohol, 2-chloro-4'-nitrobenzhydrol.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies observed in the FT-IR spectrum of substituted benzophenones are characteristic of their specific chemical bonds and structural features. For 2-Chloro-4'-nitrobenzophenone, the key vibrational modes are associated with the carbonyl group (C=O), the carbon-chlorine bond (C-Cl), the nitro group (NO₂), and the aromatic rings.

Detailed vibrational studies on closely related benzophenone (B1666685) derivatives, such as 2-chloro-5-nitrobenzophenone (B105091) and 2-chloro-4-fluorobenzophenone, provide a basis for the assignment of the principal vibrational frequencies. The analysis is often supported by computational methods like Density Functional Theory (DFT) to achieve a more precise assignment of the observed spectral bands. tandfonline.comresearchgate.net

Key functional group vibrations for substituted benzophenones are typically observed in the following regions:

C=O Stretching: The carbonyl group stretching vibration is one of the most intense and characteristic bands in the IR spectrum of benzophenones. For bromo-substituted benzophenones, this stretching vibration is observed in the range of 1648-1660 cm⁻¹. aip.org In 2-hydroxy-4-methoxybenzophenone, the C=O stretching frequency is found at 10.368 m dyne Å⁻¹. asianpubs.org

NO₂ Vibrations: The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. These are typically found in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-Cl Stretching: The carbon-chlorine stretching vibration is generally observed in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. analis.com.my

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings occur in the 1400-1600 cm⁻¹ region. Aromatic C-H in-plane and out-of-plane bending vibrations are also observed at lower frequencies. asianpubs.org

The following table summarizes the expected FT-IR vibrational assignments for this compound based on data from related compounds.

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretching3100-3000
Carbonyl (C=O) Stretching~1650-1660
Aromatic C=C Stretching1600-1450
Asymmetric NO₂ Stretching~1530
Symmetric NO₂ Stretching~1350
C-Cl Stretching800-600

Fourier-Transform Raman Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectra of substituted benzophenones have been studied to provide a more complete picture of their vibrational characteristics. aip.orgnih.gov

For bromo-substituted benzophenones, the C=O stretching vibration is also clearly observed in the FT-Raman spectrum, corroborating the FT-IR data. aip.org The aromatic ring vibrations are also prominent in the Raman spectra of benzophenone derivatives. The region between 1500-1750 cm⁻¹ is particularly useful for identifying chromophoric structures. Studies on various benzophenone derivatives have utilized FT-Raman spectroscopy to investigate their structural and electronic properties. nih.govacs.org

The table below outlines the expected FT-Raman vibrational assignments for this compound, based on analyses of similar molecules. aip.orgnih.gov

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretching3100-3000
Carbonyl (C=O) Stretching~1650-1660
Aromatic Ring Stretching~1600
Asymmetric NO₂ Stretching~1530
Symmetric NO₂ Stretching~1350

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. For aromatic ketones like this compound, the key electronic transitions involve the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals.

The UV-Vis spectrum of benzophenone and its derivatives typically exhibits two main absorption bands. scialert.net These bands are attributed to π→π* and n→π* electronic transitions. libretexts.org The positions and intensities of these bands are influenced by the substituents on the aromatic rings and the solvent used for the measurement. scialert.net

Analysis of π→π and n→π Electronic Transitions**

The electronic spectrum of this compound is characterized by two primary types of electronic transitions:

π→π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org These transitions are typically of high intensity (large molar absorptivity) and are associated with the conjugated π-electron system of the aromatic rings and the carbonyl group. For benzophenone, a strong absorption band corresponding to a π→π* transition is observed around 250 nm. scialert.net The presence of substituents and the extent of conjugation can shift the wavelength of this absorption. masterorganicchemistry.com

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, primarily located on the oxygen atom of the carbonyl group, to an antibonding π* orbital. libretexts.org Compared to π→π* transitions, n→π* transitions are of lower energy and, consequently, occur at longer wavelengths. They are also characterized by a much lower intensity (small molar absorptivity). masterorganicchemistry.com For many carbonyl compounds, the weak n→π* absorption band is observed in the range of 270-300 nm. masterorganicchemistry.com A study on 2-chloro-5-nitrobenzophenone identified an n→π* transition in its UV-Vis spectrum. tandfonline.com

The polarity of the solvent can influence the wavelengths of these transitions. Typically, n→π* transitions exhibit a blue shift (hypsochromic shift) to shorter wavelengths in polar solvents due to the stabilization of the non-bonding orbital. Conversely, π→π* transitions often show a red shift (bathochromic shift) to longer wavelengths in polar solvents. scialert.net

The expected electronic transitions for this compound are summarized in the table below.

Electronic TransitionTypical Wavelength (λ_max)Characteristics
π→π~250-260 nmHigh intensity
n→π~270-300 nmLow intensity, forbidden transition

Crystallographic Analysis and Solid State Investigations

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Conformation and Packing

Single Crystal X-ray Diffraction (SC-XRD) stands as a powerful tool for the unambiguous determination of the three-dimensional arrangement of atoms within a crystal. This technique has been instrumental in characterizing the molecular conformation and packing of related compounds, such as 2-chloro-4-nitrobenzoic acid, which shares structural similarities. rsc.orgpsu.edu

The foundational data obtained from an SC-XRD experiment includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal's structure). For instance, a triclinic polymorph of 2-chloro-4-nitroaniline (B86195) was found to crystallize in the non-centrosymmetric space group P1 with specific unit cell parameters. rsc.org Similarly, benzyl (B1604629) 4-chloro-3-nitrobenzoate crystallizes in the space group P-1 with Z' = 2, indicating two independent molecules in the asymmetric unit. nih.gov While specific data for 2-Chloro-4'-nitrobenzophenone is not detailed in the provided results, the analysis of related structures demonstrates the methodology. For example, a study on a 1,2,4-triazole (B32235) derivative reported its crystallization in the triclinic system with space group P-1 and defined unit cell parameters. mdpi.com

Table 1: Illustrative Unit Cell Parameters for Related Compounds

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Triclinic 2-chloro-4-nitroaniline rsc.orgTriclinicP13.7755(2)13.5798(7)28.554(1)89.503(4)88.612(4)86.402(4)
Benzyl 4-chloro-3-nitrobenzoate nih.govTriclinicP-1------------------
1,2,4-triazole derivative mdpi.comTriclinicP-15.9308(2)10.9695(3)14.7966(4)100.5010(10)98.6180(10)103.8180(10)

Note: This table is for illustrative purposes and shows data for structurally related compounds to demonstrate the type of information obtained from SC-XRD.

The packing of molecules within a crystal is governed by a network of intermolecular interactions. In the case of compounds containing aromatic rings and polar groups, such as this compound, hydrogen bonding and π-π stacking are crucial. rsc.orgnih.gov For example, in the crystal structure of benzyl 4-chloro-3-nitrobenzoate, molecules are linked by C-H···O hydrogen bonds, forming chains that are further organized into a three-dimensional framework by aromatic π-π stacking interactions. nih.gov Similarly, in certain solvates of 2-chloro-4-nitrobenzoic acid, π-π stacking interactions play a significant role in stabilizing the crystal structure. rsc.orgpsu.edu The presence of a nitro group and a chloro substituent can influence the electron density of the aromatic rings, thereby affecting the nature and strength of these π-π interactions. rsc.org

Powder X-ray Diffraction (PXRD) for Polymorphism and Solvate Characterization

Powder X-ray Diffraction (PXRD) is an essential technique for characterizing crystalline solids, particularly for identifying different polymorphic forms and solvates. americanpharmaceuticalreview.comrigaku.com Each crystalline form of a compound produces a unique diffraction pattern, acting as a "fingerprint." americanpharmaceuticalreview.com This method has been used to characterize polymorphs of related compounds like 2-chloro-4-nitrobenzoic acid and 2-amino-5-nitrobenzophenone. doi.orgrsc.orgnih.gov For instance, PXRD was used to confirm the existence of two polymorphic forms of 2-chloro-4-nitrobenzoic acid. rsc.org Furthermore, PXRD is instrumental in studying solvates, which are crystalline forms that incorporate solvent molecules into their lattice. rsc.orgpsu.eduresearchgate.net The technique can distinguish between the original compound and its solvated forms, as well as monitor the transformation between them. rsc.orgresearchgate.net

Solid-State Behavior and Phase Transformations

The solid-state behavior of a compound encompasses its potential to exist in different crystalline forms (polymorphism) and to incorporate solvent molecules (solvate formation), as well as the transitions between these forms.

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules, is a critical aspect of solid-state chemistry. rigaku.comrsc.orgnih.gov Different polymorphs can exhibit distinct physical properties. Studies on the related 2-chloro-4-nitrobenzoic acid have revealed the existence of at least two polymorphic forms, which have been characterized by techniques including PXRD and differential scanning calorimetry. rsc.org Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another avenue for modifying the solid-state properties of a compound. 2-chloro-4-nitrobenzoic acid has been successfully used as a co-former in the generation of co-crystals with various other molecules, where intermolecular interactions like hydrogen bonds play a directing role. doi.orgnih.govnih.gov

Solvates are crystalline solids that contain stoichiometric or non-stoichiometric amounts of solvent molecules within the crystal lattice. rsc.orgpsu.eduresearchgate.netnih.gov The formation of solvates can be influenced by the solvent used during crystallization. For example, 2-chloro-4-nitrobenzoic acid has been shown to form solvates with various solvents, including 1,4-dioxane (B91453) and mesitylene. rsc.orgpsu.edu The process of removing the solvent from a solvate, known as desolvation, can sometimes lead to the formation of a new polymorphic form of the parent compound or its transformation to a more stable form. rsc.orgpsu.eduresearchgate.netmdpi.comuea.ac.uk The study of desolvation processes, often monitored by thermal analysis and PXRD, provides valuable information on the stability of different solid forms and the pathways of their interconversion. rsc.orgpsu.eduresearchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Chloro-4'-nitrobenzophenone, DFT calculations offer a detailed picture of its geometry, vibrational modes, and electronic orbitals, which are fundamental to understanding its chemical behavior.

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d,p), are commonly used for this purpose. researchgate.net The process calculates bond lengths, bond angles, and dihedral angles that correspond to the minimum on the potential energy surface.

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. researchgate.netnih.govnih.gov Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. Comparing these theoretical spectra with experimental data allows for the precise assignment of spectral bands and confirms the optimized structure. researchgate.netnih.gov For benzophenone (B1666685) derivatives, characteristic vibrational modes include C=O stretching, C-H stretching, and vibrations of the aromatic rings. scispace.com

| Vibrational Frequencies | Frequencies at which different parts of the molecule vibrate. | Corresponds to peaks in IR and Raman spectra, acting as a molecular fingerprint. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier to induce electronic transitions. irjweb.com

Calculations for similar compounds, such as chloronitrotoluenes and dichloronitrobenzenes, have shown that the presence of electron-withdrawing groups like the nitro (NO₂) and chloro (Cl) groups significantly influences the energies of these orbitals and the magnitude of the gap. nih.govnih.gov The analysis of the HOMO-LUMO energy gap for this compound helps explain the charge transfer interactions that can occur within the molecule. nih.gov

Table 2: Frontier Molecular Orbitals and Their Significance

Orbital Description Role in Chemical Reactions
HOMO The outermost molecular orbital containing electrons. Acts as an electron donor; susceptible to electrophilic attack.
LUMO The innermost molecular orbital that is empty of electrons. Acts as an electron acceptor; susceptible to nucleophilic attack.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and polarizability. irjweb.com |

Global and local reactivity descriptors derived from DFT calculations quantify a molecule's reactivity. Global descriptors, such as chemical potential, hardness, and electrophilicity, provide a general measure of the molecule's stability and reactivity. scielo.org.mx

Local reactivity descriptors, like the Fukui function, identify the most reactive sites within a molecule. chemrxiv.org The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. scielo.org.mx This allows for the prediction of sites for:

Nucleophilic attack (where an electron is added to the LUMO).

Electrophilic attack (where an electron is removed from the HOMO).

For aromatic compounds containing electron-withdrawing groups, these calculations can pinpoint specific atoms on the phenyl rings or the carbonyl group that are most susceptible to reaction. Studies on similar molecules like 2-chloro-5-nitrobenzophenone (B105091) have utilized Fukui functions to identify reactive sites across the molecule. tandfonline.com

Molecular Modeling for Intermolecular Interactions

Molecular modeling is employed to study how this compound interacts with other molecules. These intermolecular forces, such as hydrogen bonds and pi-pi stacking, are critical in determining the compound's physical properties and its behavior in biological systems.

For instance, computational studies on the co-crystal of a related compound, 2-chloro-4-nitrobenzoic acid, with nicotinamide used DFT to calculate the energies of intermolecular interactions. doi.org These calculations can confirm the stability of interactions observed in crystal structures, such as the formation of hydrogen bonds between a carboxylic acid and a pyridine ring. doi.orgnih.gov By placing molecules in the same relative orientations as found in a crystal lattice, the interaction energy can be calculated to determine the strength and nature of the bonds, providing insight into the stability of the resulting supramolecular architecture. doi.org

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)

QSAR and QSPR are computational modeling disciplines that aim to correlate the chemical structure of a compound with its biological activity (QSAR) or physical properties (QSPR). conicet.gov.ar These models are built by developing mathematical relationships between calculated molecular descriptors and experimentally measured activities or properties.

For a compound like this compound, a QSAR/QSPR study would involve:

Calculating Molecular Descriptors: A wide range of descriptors can be computed, including electronic (e.g., HOMO-LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological descriptors.

Developing a Model: Statistical methods are used to create a predictive model that links these descriptors to a specific outcome, such as antiviral activity or thermal stability.

Validation: The model's predictive power is rigorously tested to ensure its reliability.

The great advantage of QSAR/QSPR models is their ability to predict the activity or properties of new or untested compounds, saving significant time and resources in drug discovery and materials science. conicet.gov.ar

Environmental Fate and Degradation Pathways

Microbial Degradation of Halogenated Nitroaromatic Compounds

The biodegradation of halogenated nitroaromatic compounds is a key process in their environmental removal. Microorganisms have evolved diverse metabolic strategies to utilize these xenobiotic compounds as sources of carbon, nitrogen, and energy.

A variety of microbial strains capable of degrading chlorinated nitroaromatic compounds have been isolated and identified. These microorganisms are often found in contaminated soils and industrial effluents. Both individual bacterial and fungal strains, as well as microbial consortia, have demonstrated the ability to break down these complex molecules.

Several bacterial species have been identified for their capacity to degrade 2-chloro-4-nitrophenol (2C4NP), a compound structurally related to 2-Chloro-4'-nitrobenzophenone. mdpi.com For instance, a Gram-negative bacterium, Cupriavidus sp. CNP-8, has been shown to effectively degrade 2C4NP. nih.gov Gram-positive bacteria, such as Rhodococcus imtechensis RKJ300, have also been isolated from pesticide-contaminated soil and can utilize 2C4NP as a sole carbon and energy source. acs.orgresearchgate.net The genus Burkholderia is another significant group of bacteria with demonstrated 2C4NP-degrading capabilities, with strains like RKJ 800 and SJ98 being subjects of detailed study. nih.govplos.org

Fungal species also play a role in the degradation of these compounds. For example, Caldariomyces fumago has been shown to effectively degrade halogenated nitrophenols. mdpi.com

Table 1: Microbial Strains Involved in the Degradation of 2-chloro-4-nitrophenol

Microbial Strain Type Key Characteristics
Cupriavidus sp. CNP-8 Gram-negative bacterium Degrades 2C4NP via the 1,2,4-benzenetriol (BT) pathway. nih.gov
Rhodococcus imtechensis RKJ300 Gram-positive bacterium Utilizes 2C4NP as a sole source of carbon and energy. acs.org
Burkholderia sp. RKJ 800 Gram-negative bacterium Degrades 2C4NP via a hydroquinone pathway. nih.govplos.org
Burkholderia sp. SJ98 Gram-negative bacterium Initiates 2C4NP degradation through reductive dehalogenation. nih.gov
Arthrobacter nitrophenolicus SJCon Bacterium Degrades 2C4NP with chlorohydroquinone as an intermediate. nih.gov

Elucidation of Catabolic Pathways and Intermediates

The microbial breakdown of halogenated nitroaromatic compounds proceeds through specific catabolic pathways, involving a series of enzymatic reactions that lead to the formation of various intermediates. The degradation of 2C4NP has been shown to occur through several distinct pathways.

One major pathway involves the initial removal of the nitro group. For instance, in Burkholderia sp. RKJ 800, the degradation is initiated by the release of nitrite (B80452) ions, leading to the formation of chlorohydroquinone (CHQ). plos.org This is then further converted to hydroquinone (HQ). nih.govplos.org In a microbial electrolysis cell (MEC) system, three potential decomposition pathways for 2C4NP have been proposed, all of which converge at the formation of hydroquinone. eeer.org The subsequent step involves the ring cleavage of hydroquinone to form γ-hydroxymuconic semialdehyde. nih.goveeer.org

Another pathway, observed in Cupriavidus sp. CNP-8, is the 1,2,4-benzenetriol (BT) pathway. nih.gov In Rhodococcus imtechensis RKJ300, the degradation of 2C4NP also proceeds through a pathway where hydroxyquinol is the ring cleavage substrate. nih.gov

In contrast, the degradation of 2C4NP by Burkholderia sp. SJ98 is initiated by reductive dehalogenation, forming 4-nitrophenol (PNP) as the first metabolite. nih.gov

Table 2: Key Intermediates in the Microbial Degradation of 2-chloro-4-nitrophenol

Intermediate Compound Precursor Compound Degrading Strain(s)
Chlorohydroquinone (CHQ) 2-chloro-4-nitrophenol Burkholderia sp. RKJ 800, Rhodococcus imtechensis RKJ300 acs.orgnih.gov
Hydroquinone (HQ) Chlorohydroquinone Burkholderia sp. RKJ 800, Rhodococcus imtechensis RKJ300 acs.orgnih.gov
1,2,4-Benzenetriol (BT) 2-chloro-4-nitrophenol Cupriavidus sp. CNP-8, Rhodococcus imtechensis RKJ300 nih.govnih.gov
4-Nitrophenol (PNP) 2-chloro-4-nitrophenol Burkholderia sp. SJ98 nih.gov
γ-Hydroxymuconic semialdehyde Hydroquinone Burkholderia sp. RKJ 800 nih.gov

Enzymatic Mechanisms of Dehalogenation and Denitration

The breakdown of halogenated nitroaromatic compounds is orchestrated by a suite of specialized enzymes that catalyze the critical steps of dehalogenation (removal of a halogen) and denitration (removal of a nitro group).

Dehalogenation can occur through different enzymatic mechanisms, including hydrolytic, reductive, and oxidative reactions. Hydrolytic dehalogenation is commonly carried out by haloalkane dehalogenases and 2-haloacid dehalogenases. nih.govfrontiersin.org For example, 4-chlorobenzoyl-CoA dehalogenase catalyzes the hydrolytic dehalogenation of 4-chlorobenzoate-CoA. nih.gov In the degradation of 2C4NP by Burkholderia sp. RKJ 800, a CHQ dehalogenase is involved in the conversion of chlorohydroquinone to hydroquinone. nih.gov Reductive dehalogenation, as seen in the initial step of 2C4NP degradation by Burkholderia sp. SJ98, is catalyzed by a reductive dehalogenase. nih.gov

Denitration , the removal of the nitro group, is often an early and crucial step in the degradation pathway. This can be achieved through oxidative or reductive processes. Monooxygenase enzymes are frequently involved in the oxidative removal of nitro groups. In the degradation of 2C4NP by Burkholderia sp. RKJ 800, a CNP-4-monooxygenase catalyzes the oxidative removal of the nitrite ion. nih.gov A two-component para-nitrophenol monooxygenase in Rhodococcus imtechensis RKJ300 has been found to catalyze both the denitration and dechlorination of 2C4NP. nih.gov In Cupriavidus sp. CNP-8, a two-component FAD-dependent monooxygenase, HnpAB, is responsible for the conversion of 2C4NP. nih.gov In some cases, the degradation is initiated by the reduction of the nitro group to a hydroxylamine or an amino group.

Abiotic Degradation Mechanisms

In addition to microbial breakdown, halogenated nitroaromatic compounds can undergo abiotic degradation in the environment through processes such as photolysis and hydrolysis.

Photolysis , or the breakdown of compounds by light, can be a significant degradation pathway for nitroaromatic compounds. nih.gov The direct photolysis of these compounds in aqueous solutions when exposed to sunlight can lead to the formation of various intermediates, including nitrophenols, nitrohydroquinone, and nitrosobenzene. nih.gov The photolysis of solid nitroaromatic compounds has been shown to produce nitrous acid (HONO) and nitrogen oxides (NOx). acs.org The presence of nitrate or nitrite in aqueous solutions can also trigger the photonitration of aromatic compounds, leading to the formation of nitro derivatives. nih.gov

Hydrolysis , the reaction with water, can also contribute to the degradation of some halogenated nitroaromatic compounds. The susceptibility of a compound to hydrolysis depends on its chemical structure and the environmental conditions, such as pH and temperature.

Environmental Monitoring and Bioremediation Strategies

Effective management of sites contaminated with halogenated nitroaromatic compounds requires robust environmental monitoring and the development of efficient remediation strategies.

Environmental monitoring involves the use of analytical techniques to detect and quantify the presence of these compounds in various environmental matrices such as soil, water, and air. Chromatographic methods, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are commonly employed for the identification and quantification of these pollutants and their degradation intermediates. plos.orgeeer.org

Bioremediation offers a promising and environmentally friendly approach to clean up contaminated sites. This involves the use of microorganisms to degrade the pollutants into less harmful substances. nih.govresearchgate.net Bioremediation strategies can be broadly categorized as in situ (treatment at the contaminated site) and ex situ (removal of contaminated material for treatment elsewhere).

Bioaugmentation involves the introduction of specific microbial strains with known degradative capabilities to the contaminated site to enhance the rate of degradation. Laboratory-scale soil microcosm studies with strains like Burkholderia sp. RKJ 800 have demonstrated their potential for the bioremediation of 2C4NP-contaminated soils. nih.govplos.org

Biostimulation aims to enhance the activity of the indigenous microbial populations by adding nutrients and electron acceptors to optimize conditions for degradation.

Phytoremediation , which uses plants to remove, contain, or degrade environmental contaminants, is another emerging strategy. univalle.edu.co

The selection of a suitable bioremediation strategy depends on the specific contaminants, the environmental conditions of the site, and the cost-effectiveness of the approach. researchgate.net

Applications in Advanced Materials and Catalysis

Role in Polymer and Coating Development

The inherent ultraviolet (UV) absorbing properties of the benzophenone (B1666685) structure form the basis of its utility in polymer and coating applications. While direct industrial use of the 2-chloro-4'-nitro derivative is not widely documented, its potential is inferred from the extensive application of related benzophenone compounds as photostabilizers.

Benzophenone and its derivatives are a well-established class of UV absorbers used to protect polymeric materials from photodegradation. nih.govresearchgate.net These additives function by absorbing harmful UV radiation and dissipating it as harmless thermal energy, thereby preventing the initiation of degradation pathways that lead to brittleness, discoloration, and loss of mechanical strength in polymers. nih.gov

Application as a Precursor in Dye and Pigment Synthesis

2-Chloro-4'-nitrobenzophenone serves as a valuable intermediate for the synthesis of specialized dyes, primarily through the chemical transformation of its nitro group. The key step is the reduction of the nitro group to a primary amine (-NH2), yielding 2-amino-4'-chlorobenzophenone (B151046). This amine is a versatile building block for producing chromophores, particularly azo dyes.

The general synthesis pathway involves two main stages:

Reduction: The nitro group of this compound is reduced to an amine. This is typically achieved through catalytic hydrogenation or by using chemical reducing agents like sodium sulfide (B99878) (Na2S2). nih.gov The resulting 2-amino-4'-chlorobenzophenone is a stable intermediate. asianpubs.org

Diazotization and Coupling: The newly formed amino group is converted into a highly reactive diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This diazonium salt is then immediately reacted with an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, to form a stable azo dye. The extended conjugated system created by the -N=N- (azo) bridge is responsible for the dye's color.

While specific commercial dyes derived directly from this compound are not extensively detailed in public literature, its structural analogues are widely used, indicating its potential for creating dyes with specific hues and fastness properties for textiles and plastics. asianpubs.org

Catalytic Applications and Reaction Optimization

The most significant catalytic application involving this compound is its own transformation, specifically the selective reduction of the nitro group. This reaction is a cornerstone of industrial chemistry for producing the corresponding amine, a critical precursor for pharmaceuticals and dyes. nih.govwikipedia.org Research in this area focuses heavily on catalyst efficiency, selectivity, and understanding the underlying reaction mechanisms.

The selective reduction of an aromatic nitro group in the presence of other reducible functionalities (like the ketone and the aryl chloride in this molecule) is a common challenge in organic synthesis. The choice of catalyst is paramount to achieving high yield and purity of the desired 2-amino-4'-chlorobenzophenone.

A variety of heterogeneous catalysts have been studied for this type of transformation.

Palladium-based Catalysts: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups. commonorganicchemistry.com It generally offers high activity and good selectivity under relatively mild conditions of temperature and pressure. nih.govresearchgate.net

Raney Nickel: This catalyst is also effective for nitro reductions. commonorganicchemistry.com A key advantage of Raney Nickel is that it is often less prone to causing dehalogenation (removal of the chlorine atom) compared to Pd/C, which can be a concern with aryl halides. commonorganicchemistry.comcore.ac.uk

Platinum-based Catalysts: Platinum catalysts, often supported on carbon or alumina, are also active for nitro group hydrogenation and can offer different selectivity profiles. researchgate.netmdpi.com

Other Metal Catalysts: Other metals, including iron (Fe), zinc (Zn), and tin(II) chloride (SnCl2), can be used for nitro reductions, often under acidic conditions. commonorganicchemistry.com These offer milder, non-catalytic hydrogenation routes that can be advantageous when other functional groups are sensitive to catalytic conditions. commonorganicchemistry.com

The screening process involves comparing these catalysts under various reaction conditions (temperature, pressure, solvent) to optimize the conversion of the starting material and the selectivity towards the desired amine product.

Table 1: Comparison of Catalytic Systems for Aromatic Nitro Group Reduction

Catalyst SystemTypical ConditionsAdvantagesPotential Drawbacks
H₂ / Pd/C Low to moderate H₂ pressure, Room to moderate temp.High activity, versatile for many nitroarenes. commonorganicchemistry.comCan cause dehalogenation of aryl halides. commonorganicchemistry.com
H₂ / Raney Ni Moderate H₂ pressure, Moderate temp.Good activity, less likely to cause dehalogenation. commonorganicchemistry.comcore.ac.ukPyrophoric, requires careful handling.
H₂ / Pt-based Moderate H₂ pressure, Moderate temp.High activity, can be more robust than Pd. mdpi.comMay require specific supports for optimal performance. researchgate.net
Fe / Acid (e.g., AcOH) Reflux temperatureMild, selective in the presence of other reducible groups. commonorganicchemistry.comStoichiometric amount of metal required, generates waste.
SnCl₂ / Acid Room to moderate temp.Very mild, good for sensitive substrates. commonorganicchemistry.comGenerates tin-based waste products.

Understanding the mechanism of catalytic hydrogenation is crucial for optimizing reaction conditions and catalyst design. The reduction of a nitroarene to an amine is a complex, multi-step process involving several intermediates.

Two primary mechanistic pathways are generally considered:

The Condensation Pathway: This pathway involves the reaction of intermediates. Specifically, the nitroso intermediate can react with the hydroxylamino intermediate to form an azoxy compound (R-N=N(O)-R), which is then further reduced to an azo (R-N=N-R) and a hydrazo (R-NH-NH-R) compound before finally cleaving to form two molecules of the amine. This pathway is more likely to occur under conditions where intermediates can desorb from the catalyst surface and react in the solution.

Modern studies suggest that for many noble metal catalysts like palladium, the process begins with the adsorption of the nitro group onto the metal surface. orientjchem.org The reaction is often limited by the initial addition of the first hydrogen atom to the adsorbed nitro compound. orientjchem.org The process is believed to involve the interaction of the nitro compound with activated hydrogen on the metal centers, followed by a series of reduction steps on the catalyst surface before the final amine product is displaced into the solution. orientjchem.org

Biological and Pharmaceutical Research Applications

Intermediacy in Pharmaceutical Synthesis

2-Chloro-4'-nitrobenzophenone and its close structural isomers are key precursors in the multi-step synthesis of several classes of pharmaceutical compounds. The reactivity of the chloro and nitro groups allows for various chemical transformations, leading to the formation of complex heterocyclic structures with therapeutic properties.

Precursor to Benzodiazepines and Related Psychotropic Agents

While direct synthesis pathways starting specifically from this compound are not extensively detailed in the provided research, the closely related isomer, 2-chloro-5-nitrobenzophenone (B105091), is a well-established precursor in the commercial synthesis of nitrazepam, a benzodiazepine (B76468) drug. nih.govresearchgate.net The synthesis involves the reaction of 2-chloro-5-nitrobenzophenone with ethylenediamine (B42938) and subsequent oxidation. researchgate.net

Furthermore, the synthesis of another prominent benzodiazepine, clonazepam, starts from 2-amino-2'-chloro-5-nitrobenzophenone (B24416). smolecule.comalchempharmtech.com This precursor is synthesized from reactants including 2-chlorobenzoyl chloride and 4-nitroaniline. smolecule.com The structural similarity of these starting materials to this compound highlights its potential as a key building block for various benzodiazepines and other psychotropic agents. The general synthetic pathway to benzodiazepines often involves the initial formation of a substituted 2-aminobenzophenone, which is then cyclized to form the characteristic seven-membered diazepine (B8756704) ring.

A new psychotropic compound, 2-ethylamino-6-chloro-4-methyl-4-phenyl-4H-3,1-benzoxazine, has also been synthesized and studied for its effects on the central nervous system, demonstrating the broader potential of related chemical structures in this therapeutic area. nih.gov

Synthesis of Anti-inflammatory and Analgesic Agents

Benzophenone (B1666685) derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. A series of novel benzophenone derivatives containing a thiazole (B1198619) nucleus were designed and synthesized, showing promising in vivo anti-inflammatory activity. nih.gov These compounds were found to inhibit both edema and neutrophil recruitment, suggesting a dual mechanism of action that could be beneficial in treating inflammatory conditions. nih.gov The synthesis of these derivatives often involves the modification of the benzophenone core, a role for which this compound could serve as a starting material.

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has included a wide range of chemical scaffolds, and the exploration of new derivatives is ongoing. doaj.org The anti-inflammatory properties of some nitrophenone derivatives make them interesting candidates for further research and drug development. smolecule.com

Development of Antiviral and Anticancer Agents

Derivatives of this compound have shown potential in the development of both antiviral and anticancer agents. The related compound, 2-chloro-4-nitrobenzoic acid, has been identified as a potentially novel therapy for immunodeficiency diseases, acting as an anti-viral and anti-cancer agent. nih.gov

In the realm of anticancer research, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones were synthesized and evaluated for their anticancer activity. These hybrid molecules demonstrated significant cytotoxic effects on various tumor cell lines. The synthesis of these compounds utilized a structural fragment derived from a chloro-nitrophenyl moiety, indicating the utility of precursors like this compound in generating compounds with anticancer properties. Furthermore, new quinazoline-based pyrimidodiazepines have been synthesized and tested for their anticancer activity against numerous human tumor cell lines, with some derivatives showing high antiproliferative activity.

Synthesis of Bile Acid Transporter Inhibitors for Atherosclerosis Treatment

While a direct synthetic route from this compound to bile acid transporter inhibitors is not explicitly detailed in the available research, the inhibition of the apical sodium-dependent bile acid transporter (ASBT) is a recognized strategy for lowering cholesterol levels and treating atherosclerosis. The development of ASBT inhibitors has involved the synthesis of various classes of organic molecules, including derivatives of 1,4-dihydroquinoline (B1252258) and 1,8-naphthyridine. These structures often incorporate aromatic rings, and the synthesis of such complex molecules could potentially utilize benzophenone derivatives as starting materials or intermediates.

Investigation of Biological Activities of Derivatives

The biological activities of derivatives of this compound and related compounds have been a subject of scientific investigation, particularly in the area of antimicrobial research.

Potential Antimicrobial Properties

Derivatives of 2-chloro-4-nitrobenzoic acid have been synthesized and evaluated for their antimicrobial activity. A study focused on 2-chloro-4-nitrobenzoylamino acid methyl esters and their corresponding hydrazides and dipeptide derivatives. The research found that derivatives containing phenylalanine and tyrosine residues were active against several microorganisms.

The broader class of benzophenone derivatives has also been explored for antimicrobial applications. For instance, 2,2′,4-trihydroxybenzophenone has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Furthermore, the antimicrobial properties of flavonoid derivatives containing chlorine and nitro groups have been investigated, revealing that the presence of these functional groups can significantly influence their activity.

Studies on Cell Growth and Differentiation

A comprehensive review of available scientific literature did not yield specific studies investigating the direct effects of this compound on cellular growth or differentiation processes. Research has been conducted on structurally related compounds, such as 2-chloro-4-nitrobenzoic acid, in the context of bacterial degradation and metabolism nih.govnih.gov. However, dedicated studies focusing on the influence of this compound on mammalian cell proliferation, apoptosis, or its potential to induce or inhibit cell differentiation pathways have not been identified in the public domain.

Enzyme Inhibition Studies

There is a lack of specific research in the available scientific literature detailing the enzyme inhibition properties of this compound. While studies have explored the inhibitory effects of other complex chloro-nitro-substituted aromatic compounds against various enzymes, such as biotin (B1667282) carboxylase and α-glucosidase, this specific molecule has not been the subject of such investigations nih.govsemanticscholar.org. Consequently, its potential to act as an inhibitor for any particular class of enzymes remains uncharacterized.

Applications in Analytical Chemistry for Biological Matrices

Reference Standards for Impurity Profiling (e.g., Clonazepam)

In pharmaceutical manufacturing, reference standards are critical for identifying and quantifying impurities in active pharmaceutical ingredients (APIs) and finished products. While a range of benzophenone derivatives are recognized as impurities or degradation products of certain benzodiazepine drugs, there is no evidence in the reviewed literature to suggest that this compound is a known impurity of Clonazepam sigmaaldrich.compharmaffiliates.com. The primary benzophenone-related impurity for Clonazepam is 2-amino-2′-chloro-5-nitrobenzophenone, a structurally distinct compound caymanchem.compharmaffiliates.com. Therefore, this compound is not currently established as a reference standard for the impurity profiling of Clonazepam.

Chromatographic Detection and Quantification

The quantification of this compound in complex biological matrices such as plasma, serum, or urine necessitates highly sensitive and selective analytical methods. Although no methods have been specifically validated for this compound, the established techniques for other benzophenones and small molecule pharmaceuticals are directly applicable. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose, offering excellent specificity and low detection limits nih.govnih.gov.

A typical analytical workflow for quantifying a compound like this compound in a biological sample, such as plasma, would involve several key steps. First, a sample preparation technique like protein precipitation with a solvent such as methanol (B129727) or acetonitrile (B52724) is used to remove larger molecules nih.gov. This is followed by chromatographic separation, commonly achieved using a reverse-phase C18 column with gradient elution nih.govfrontiersin.org. The mobile phase often consists of a mixture of an aqueous solution with a modifier like formic acid and an organic solvent such as acetonitrile nih.gov.

Detection is performed using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in either positive or negative ion mode, depending on the analyte's properties nih.gov. The instrument is set to monitor specific precursor-to-product ion transitions in what is known as Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and minimizes interference from other components in the matrix nih.gov. This approach allows for the reliable quantification of the analyte, even at very low concentrations nih.gov.

Table 1: Representative Parameters for LC-MS/MS Quantification in Biological Matrices

This table outlines typical starting parameters for developing a quantitative method for a compound like this compound in plasma, based on established methods for similar analytes nih.govfrontiersin.org.

ParameterDescription
Sample Preparation Protein Precipitation with Acetonitrile or Methanol
Chromatography Reverse-Phase High-Performance Liquid Chromatography (HPLC)
Column C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Elution Type Gradient
Flow Rate 0.3 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode
Detection Mode Multiple Reaction Monitoring (MRM)

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-chloro-4'-nitrobenzophenone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation, leveraging aromatic electrophilic substitution. For example, 4-nitrobenzoyl chloride and chlorobenzene derivatives react in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Optimization involves adjusting the molar ratio of reactants (e.g., 1:1.2 acyl chloride to aromatic substrate), reaction temperature (80–100°C), and catalyst loading (10–15 mol%). Post-synthesis purification via recrystallization (e.g., using hexane/ethyl acetate mixtures) improves yield and purity .

Q. How can spectroscopic techniques (NMR, FTIR, MS) be systematically applied to confirm the structure of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to identify aromatic proton environments (e.g., deshielded protons near nitro and chloro groups) and carbonyl carbon signals (~190 ppm) .
  • FTIR : Confirm the presence of C=O stretching (~1680 cm1^{-1}), NO2_2 asymmetric stretching (~1520 cm1^{-1}), and C-Cl stretching (~750 cm1^{-1}) .
  • Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., m/z 275.03 for C13_{13}H8_8ClNO3_3) and fragmentation patterns .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, PDOS analysis) are suitable for studying the electronic structure and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. Partial Density of States (PDOS) analysis reveals contributions of specific atoms to electronic transitions, aiding in understanding charge-transfer properties for materials science applications . Software tools like Gaussian 16 or ORCA are recommended for these simulations.

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

  • Methodology :

  • Yield Discrepancies : Compare reaction conditions (e.g., solvent polarity, catalyst activity, purity of starting materials). Replicate experiments under controlled conditions and use statistical tools (e.g., ANOVA) to identify critical variables .
  • Spectral Inconsistencies : Cross-validate data with standard reference spectra (e.g., NIST Chemistry WebBook) and employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .

Q. What strategies are effective for evaluating the bioactivity of this compound in modulating inflammatory pathways (e.g., IL-6 expression)?

  • Methodology :

  • In Vitro Assays : Treat macrophage cell lines (e.g., RAW 264.7) with the compound and measure IL-6 mRNA/protein levels via qRT-PCR and ELISA. Use lipopolysaccharide (LPS) as a pro-inflammatory stimulus and dose-response experiments to assess inhibitory effects .
  • Mechanistic Studies : Apply kinase inhibitors or siRNA targeting pathways (e.g., NF-κB) to identify molecular targets .

Applications in Material Science

Q. How can this compound be utilized in designing advanced materials (e.g., organic semiconductors or photoactive polymers)?

  • Methodology :

  • Photophysical Characterization : Measure UV-Vis absorption/emission spectra to assess π→π* transitions and charge-transfer interactions.
  • Device Integration : Blend the compound with conductive polymers (e.g., P3HT) and test photovoltaic performance in organic solar cells. Optimize film morphology using AFM or TEM .

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Feasible Synthetic Routes

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2-Chloro-4'-nitrobenzophenone
Reactant of Route 2
Reactant of Route 2
2-Chloro-4'-nitrobenzophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.